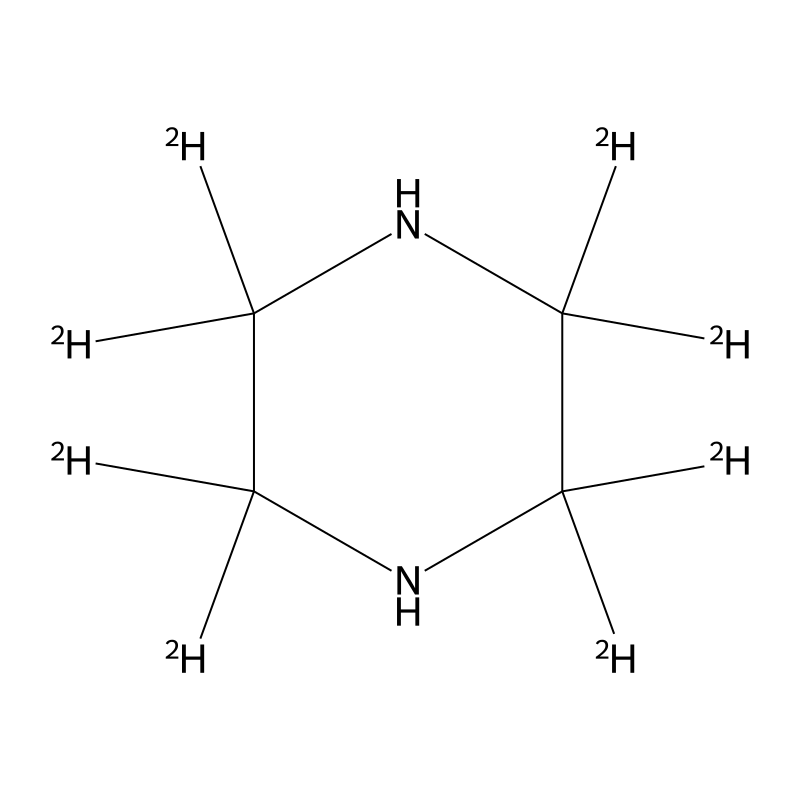Piperazine-2,2,3,3,5,5,6,6-D8

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Isotopic Labeling and its Benefits in Research
- Enhanced Sensitivity in Spectroscopic Techniques: Mass spectrometry (MS) is a cornerstone analytical technique in many research fields. However, compounds with similar structures can sometimes have overlapping mass peaks, making them difficult to distinguish. Deuterium, with a mass slightly higher than hydrogen, alters the molecule's mass spectrum. This isotopic labeling with deuterium (d) creates a distinct peak for Pip-d8 in MS, facilitating the detection and quantification of the target molecule, even in complex mixtures.
- Improved Signal-to-Noise Ratio: During analysis with techniques like nuclear magnetic resonance (NMR), natural variations in the abundance of certain isotopes can create background noise. Replacing hydrogens with deuterium reduces this background noise, leading to a clearer signal and improved sensitivity for Pip-d8 detection [].
These benefits of isotopic labeling make Pip-d8 a valuable tool for researchers studying various aspects of piperazine and its derivatives.
Applications of Pip-d8 in Scientific Research
- Drug Discovery and Development: Piperazine is a common scaffold found in many drugs. Pip-d8 can be used as an internal standard or tracer molecule to monitor the metabolism and pharmacokinetics of piperazine-containing drugs in biological systems. This information is crucial for drug development as it helps understand how the body absorbs, distributes, metabolizes, and excretes the drug.
- Metabolic Studies: Researchers can use Pip-d8 to investigate the metabolic pathways of piperazine-based compounds. By incorporating Pip-d8 into a molecule and tracking its fate in an organism, scientists can gain insights into how the body breaks down and eliminates the compound [].
- Protein-Ligand Interactions: Some piperazine derivatives have the ability to bind to specific proteins. Pip-d8 can be employed to study these interactions. By labeling a piperazine-based ligand with deuterium, researchers can use techniques like NMR to map the binding site on the protein and understand the mechanisms of interaction at a molecular level.
Piperazine-2,2,3,3,5,5,6,6-D8 is a deuterated derivative of piperazine, characterized by the substitution of eight hydrogen atoms with deuterium. This compound has the molecular formula and a molecular weight of approximately 167.11 g/mol. The incorporation of deuterium enhances its utility in various scientific applications, particularly in analytical chemistry and pharmacology, due to its unique isotopic labeling properties. Piperazine-2,2,3,3,5,5,6,6-D8 is often used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy to trace metabolic pathways and analyze protein-ligand interactions.
Pip-d8 itself is not expected to have a distinct mechanism of action. Its primary function is to serve as an isotopic tracer for piperazine-containing compounds. By incorporating Pip-d8 into a drug molecule, scientists can monitor its metabolism and distribution within the body by tracking the presence of the deuterium label using mass spectrometry [].
- Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to yield products like piperazine N-oxide.
- Reduction: Reduction reactions can be performed using lithium aluminum hydride to produce various piperazine derivatives.
- Substitution: Nucleophilic substitution reactions are common; the nitrogen atoms in the piperazine ring can be substituted with different functional groups using alkyl halides or sulfonyl chlorides in the presence of bases like sodium hydroxide.
Piperazine-2,2,3,3,5,5,6,6-D8 exhibits significant biological activity primarily as a gamma-aminobutyric acid receptor agonist. It interacts with GABA receptors on muscle membranes leading to hyperpolarization of nerve endings. This action is particularly effective against parasitic worms by causing flaccid paralysis and facilitating their expulsion from hosts. Additionally, it has been shown to inhibit acetylcholinesterase activity, thereby enhancing acetylcholine levels and influencing muscle dynamics.
The synthesis of Piperazine-2,2,3,3,5,5,6,6-D8 typically involves the deuteration of piperazine through catalytic exchange with deuterium gas under high pressure and temperature conditions. This method ensures high isotopic purity and is scalable for industrial production. The final product is often purified and crystallized into its dihydrochloride salt form for various applications .
Piperazine-2,2,3,3,5,5,6,6-D8 finds numerous applications across different fields:
- Analytical Chemistry: Used as an internal standard in mass spectrometry to ensure accurate measurement of compounds.
- Metabolic Studies: Helps trace metabolic pathways involving piperazine derivatives in biological systems.
- Pharmacokinetics: Employed in studies to understand drug absorption and metabolism.
- Research: Useful in studying protein-ligand interactions due to its isotopic labeling capabilities .
Research involving Piperazine-2,2,3,3,5,5,6,6-D8 has focused on its interactions with various biological molecules. By incorporating deuterium atoms into the structure of piperazine derivatives used in experiments like nuclear magnetic resonance spectroscopy or mass spectrometry analyses allows scientists to track changes in binding affinities and metabolic fates of these compounds within biological systems.
Similar Compounds: Comparison with Other Compounds
Piperazine-2,2,3,3,5,5,6,6-D8 shares structural similarities with several related compounds. Here are notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Piperazine | C4H10N2 | Non-deuterated form widely used as an anthelmintic. |
| Piperazine Dihydrochloride | C4H10N2·2HCl | Commonly used pharmaceutical agent. |
| 1-(4-Chlorobenzyl)piperazine | C11H14ClN | Exhibits different pharmacological properties. |
| 1-Methylpiperazine | C5H12N | A derivative with enhanced lipophilicity. |
The uniqueness of Piperazine-2,2,3,3,5,5,6,6-D8 lies in its isotopic labeling which provides advantages in analytical techniques that non-deuterated compounds do not offer. This property enhances its tracking capabilities in metabolic studies and interaction analyses .








